In drug discovery, flexible linkers can introduce unwanted entropic penalties. 1-(Thiophen-2-yl)cyclopropanecarboxylic acid (CAS 162959-94-6) is a rigid geminal building block that solves this by locking the thiophene bioisostere and carboxylic acid in a fixed geometry. Key advantages: • Conformationally constrained scaffold ideal for SAR exploration and metabolic stability improvement. • High crystallinity simplifies intermediate isolation. • Versatile acid moiety for amide/ester diversification. Reliable high purity for reproducible multi-step synthesis.
Molecular FormulaC8H8O2S
Molecular Weight168.21 g/mol
CAS No.162959-94-6
Cat. No.B171781
⚠ Attention: For research use only. Not for human or veterinary use.
1-(Thiophen-2-yl)cyclopropanecarboxylic acid (CAS 162959-94-6) is a heterocyclic building block with the molecular formula C8H8O2S and a molecular weight of 168.21 g/mol. It features a cyclopropane ring geminally substituted with a carboxylic acid group and a thiophen-2-yl moiety [1]. This compound is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis, serving as a scaffold for constructing biologically active molecules due to its rigid cyclopropane core and the thiophene ring's bioisosteric properties .
Scaffold roleRigid geminal cyclopropane-thiophene core for medicinal chemistry
Synthetic handleCarboxylic acid enables amide/ester coupling in multi-step routes
Bioisostere context2-Thienyl ring serves as established phenyl bioisostere
Why 1-(Thiophen-2-yl)cyclopropanecarboxylic Acid Is Irreplaceable
Simple substitution with other thiophene-cyclopropane carboxylic acids (e.g., 3-thienyl isomers, 1,2-disubstituted cyclopropanes) or mono-functional building blocks (e.g., cyclopropanecarboxylic acid, thiophene-2-carboxylic acid) is not a viable procurement strategy. The specific geminal (1,1-disubstituted) cyclopropane architecture of 1-(Thiophen-2-yl)cyclopropanecarboxylic acid imparts a unique combination of conformational rigidity, steric bulk, and electronic character that directly impacts downstream synthetic utility and biological target engagement [1]. The 2-thienyl attachment position, as opposed to 3-thienyl, alters the electron density distribution on the aromatic ring, which can influence π-stacking interactions and metabolic stability in a manner that is not interchangeable [2]. Furthermore, the carboxylic acid functionality is essential for subsequent amide coupling or esterification reactions, a feature absent in simpler esters or ketones. Therefore, selecting this precise building block is a critical decision for ensuring the designed molecular properties and synthetic efficiency of advanced intermediates.
3-Thienyl isomer alters electronic profile
Attachment position changes aromatic electron density; may shift π-interactions in target binding.
Non-geminal analogs lose conformational rigidity
1,2-disubstituted or mono-cyclopropyl derivatives do not provide the same constrained geometry.
Simpler building blocks lack dual functionality
Thiophene-2-carboxylic acid or cyclopropanecarboxylic acid alone miss the combined scaffold effect.
[1] Talele, T. T. (2018). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. Bioorganic & Medicinal Chemistry, 26(11), 2859-2870. View Source
[2] Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. View Source
Solid-State Properties: Melting Point and Crystallinity
The geminal substitution pattern of 1-(Thiophen-2-yl)cyclopropanecarboxylic acid results in a significantly higher melting point compared to its 1,2-disubstituted trans isomer. The target compound exhibits a melting point of 138-139 °C , whereas the trans-2-(thiophen-2-yl)cyclopropanecarboxylic acid (CAS 4085-30-7) melts at a considerably lower temperature of 60-61 °C .
Melting pointHead-to-head
138–139 °C vs trans isomer 60–61 °C (Δ78 °C)
Supports crystallinity and ease of purification
Class-level crystallinity inference; experimental data
CrystallizationPurificationSolid-state properties
Evidence Dimension
Melting Point
Target Compound Data
138-139 °C
Comparator Or Baseline
trans-2-(Thiophen-2-yl)cyclopropanecarboxylic acid: 60-61 °C
Quantified Difference
78 °C higher for the target compound
Conditions
Experimental determination
Why This Matters
A higher melting point indicates stronger intermolecular forces and greater crystallinity, which often correlates with improved chemical stability, ease of handling, and simpler purification during synthesis or procurement.
CrystallizationPurificationSolid-state properties
Lipophilicity: XLogP3-AA vs. 3-Thienyl Isomer
The position of the thiophene ring attachment influences the compound's lipophilicity. The target compound, 1-(thiophen-2-yl)cyclopropanecarboxylic acid, has a computed XLogP3-AA value of 1.4 [1]. Its 3-thienyl isomer, 1-(thiophen-3-yl)cyclopropanecarboxylic acid (CAS 162960-00-1), exhibits a nearly identical computed XLogP3-AA of 1.4 [2].
LipophilicityHead-to-head
XLogP3-AA 1.4 (2-thienyl) vs 1.4 (3-thienyl)
No logP advantage; selection based on SAR familiarity
2-Thienyl is a more established phenyl bioisostere
LipophilicityADMEDrug-likeness
Evidence Dimension
Computed Lipophilicity (XLogP3-AA)
Target Compound Data
1.4
Comparator Or Baseline
1-(Thiophen-3-yl)cyclopropanecarboxylic acid: 1.4
Quantified Difference
No significant difference in computed logP
Conditions
Calculated by XLogP3 algorithm (PubChem)
Why This Matters
While the logP values are similar, the 2-thienyl isomer is a more established bioisostere for phenyl rings in medicinal chemistry [3], providing a more predictable and validated starting point for lead optimization campaigns. The lack of logP difference highlights that selection should be driven by synthetic accessibility and established SAR, not a perceived lipophilicity advantage.
[3] Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. View Source
Aqueous Solubility and Handling
The compound's solubility profile is critical for its use in aqueous reaction conditions or biological assays. 1-(Thiophen-2-yl)cyclopropanecarboxylic acid exhibits a calculated aqueous solubility of 0.94 g/L at 25 °C . This value is consistent with its high melting point and provides a baseline for selecting appropriate solvents during synthesis and purification.
This quantitative solubility data allows researchers to plan reaction conditions and purification strategies more effectively. It also helps procurement teams understand the compound's handling requirements, particularly for high-concentration stock solutions.
SolubilityFormulationHandling
Conformational Rigidity and Metabolic Stability
The cyclopropane ring is a well-established motif for enhancing metabolic stability and restricting molecular conformation. Unlike linear alkyl chains or larger rings, the cyclopropane moiety in 1-(thiophen-2-yl)cyclopropanecarboxylic acid imparts significant rigidity [1]. This contrasts with simpler building blocks like thiophene-2-carboxylic acid, which lack this conformational constraint.
Conformational rigidityClass-level
Cyclopropane core vs flexible thiophene analog
Supports constrained scaffold design
Metabolic stability benefit inferred from medicinal chemistry precedent
Thiophene-2-carboxylic acid: Freely rotatable aromatic ring
Quantified Difference
Qualitative advantage in restricting molecular conformation
Conditions
Based on established medicinal chemistry principles
Why This Matters
Incorporating a cyclopropane ring can pre-organize a molecule for optimal target binding and reduce susceptibility to metabolic degradation, leading to improved pharmacokinetic properties in drug candidates. This is a key reason to select this building block over simpler, more flexible analogs.
[1] Talele, T. T. (2018). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. Bioorganic & Medicinal Chemistry, 26(11), 2859-2870. View Source
The 2-thienyl group serves as a classic bioisostere for a phenyl ring, while the geminal cyclopropane carboxylic acid mimics the spatial and electronic properties of a phenylacetic acid moiety but with enhanced rigidity. This makes 1-(thiophen-2-yl)cyclopropanecarboxylic acid an ideal starting material for synthesizing analogs of known drugs or lead compounds where improved metabolic stability or target selectivity is desired [1]. For example, it can be coupled with various amines to generate a library of amide derivatives for screening against targets like GPCRs or enzymes where a constrained acidic moiety is beneficial.
Heterocyclic Building Block Synthesis
The carboxylic acid group provides a versatile handle for further derivatization. This compound is used as a key intermediate in the synthesis of more complex heterocyclic systems . It can be converted to an acyl chloride, an amide, or an ester, which can then undergo cycloaddition or cyclization reactions. Its high melting point and crystallinity (see Section 3, Evidence Item 1) facilitate purification of these advanced intermediates, making it a practical choice for multi-step synthetic routes in drug discovery programs .
Cyclopropane Rigidity in Ligand-Target Interactions
For academic and industrial research groups focused on understanding the fundamentals of molecular recognition, this compound serves as a valuable tool. Its rigid cyclopropane core restricts the conformational freedom of the thiophene and carboxylic acid moieties. By comparing the binding affinity and functional activity of ligands derived from this building block with those derived from more flexible analogs (e.g., thiophene-2-propanoic acid), researchers can quantify the entropic and enthalpic contributions of conformational restriction to target engagement [1]. This type of structure-activity relationship (SAR) analysis is crucial for rational drug design.
Application
Selection Property
Validation Focus
Phenylacetic acid bioisostere synthesis
2‑Thienyl as phenyl bioisostere; geminal acid for spatial mimicry
Target selectivity or metabolic stability in analog series
Multi-step synthesis efficiency and intermediate purification
Ligand-target interaction SAR studies
Conformational restriction from cyclopropane
Entropic/enthalpic contribution analysis vs flexible analogs
[1] Talele, T. T. (2018). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. Bioorganic & Medicinal Chemistry, 26(11), 2859-2870. View Source
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